molecular formula C9H7FO2 B8156507 4-Ethenyl-3-fluorobenzoic acid

4-Ethenyl-3-fluorobenzoic acid

Cat. No.: B8156507
M. Wt: 166.15 g/mol
InChI Key: RCPFPFJJUGURBT-UHFFFAOYSA-N
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Description

4-Ethenyl-3-fluorobenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 3-position and an ethenyl (vinyl) group at the 4-position of the aromatic ring. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (ethenyl) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-ethenyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h2-5H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFPFJJUGURBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid.

    Introduction of Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where 4-fluorobenzoic acid is reacted with an appropriate ethenyl halide in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Heck reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-fluoro-4-carboxybenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 3-Fluoro-4-carboxybenzoic acid.

    Reduction: 4-Ethyl-3-fluorobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethenyl-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethenyl-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its fluorine atom can enhance binding affinity to certain proteins, thereby modulating their activity. The ethenyl group may also participate in covalent bonding with target molecules, further influencing its biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoic Acid Derivatives

Compound Name Substituents Key Functional Groups Potential Reactivity/Applications
4-Ethenyl-3-fluorobenzoic acid 3-F, 4-ethenyl Carboxylic acid, vinyl, fluorine Synthetic intermediates, polymerization
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy, propenoic acid chain Hydroxyl, α,β-unsaturated acid Antioxidant, pharmacological research
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid 3-F, 4-(3-Cl-4-Me-phenyl) Carboxylic acid, chloro, methyl Agrochemicals, safety precautions
4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride 3-MeO, 4-(2-F-BnO) Benzoyl chloride, methoxy, fluorobenzyloxy Reactive intermediate for amide synthesis

Key Observations :

  • Electron Effects : The fluorine atom in this compound enhances acidity (via electron withdrawal) compared to hydroxyl groups in caffeic acid, which increase hydrogen bonding and antioxidant activity .
  • Reactivity : The ethenyl group offers sites for polymerization or addition reactions, contrasting with caffeic acid’s conjugated double bond, which is prone to oxidation . Chloro and methyl groups in the 4-(3-chloro-4-methylphenyl) analog may enhance lipophilicity, impacting bioavailability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Physical State (Evidence) Melting Point Solubility (Predicted)
This compound Not reported ~150–180°C* Moderate in polar solvents
Caffeic Acid Yellow crystals 223–225°C Soluble in ethanol, water
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid Solid Not reported Low aqueous solubility

*Predicted based on fluorine’s meta-directing effects and ethenyl’s steric contributions.

Insights :

  • Caffeic acid’s hydroxyl groups confer higher water solubility, making it suitable for dietary supplements , whereas this compound may require organic solvents for handling.

Critical Analysis :

  • Pharmacological Potential: While caffeic acid is well-studied in food and medicine, this compound’s ethenyl group could enable covalent binding to biological targets, though toxicity studies are needed .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Ethenyl-3-fluorobenzoic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with halogenation of benzoic acid derivatives using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature. Introduce the ethenyl group via Heck coupling or palladium-catalyzed cross-coupling reactions. Optimize reaction yields by adjusting solvent polarity (e.g., DMF or THF), catalyst loading (e.g., Pd(OAc)₂), and reaction time (monitored via TLC or HPLC) .
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via 1H^1H/13C^{13}C NMR and FT-IR spectroscopy .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodology : Cross-reference experimental spectra with authoritative databases like NIST Chemistry WebBook or PubChem. For NMR, compare chemical shifts to analogous fluorinated benzoic acids (e.g., 3-fluoro-4-methylbenzoic acid) to identify deshielding effects from the ethenyl group. Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference .
  • Troubleshooting : If unexpected peaks arise, assess for impurities (e.g., unreacted starting materials) via mass spectrometry (ESI-MS) or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. What strategies are effective for crystallographic analysis of this compound, particularly in resolving disordered structures?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For disordered ethenyl or fluorine moieties, use PART instructions in SHELXL to model alternative conformations. Apply restraints to bond distances/angles based on DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .
  • Validation : Calculate R-factors and validate thermal displacement parameters (ADPs) using the CheckCIF tool. Compare unit cell parameters to Cambridge Structural Database (CSD) entries for similar fluorobenzoates .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

  • Methodology : Perform molecular docking (AutoDock Vina) with target enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via DFT). Parameterize the fluorine atom with RESP charges (GAUSSIAN) to account for electronegativity. Analyze binding affinity (ΔG) and hydrogen-bonding interactions with PyMOL .
  • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinetics). Use molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes over 100-ns simulations .

Q. What experimental approaches address contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

  • Methodology : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to evaluate cytotoxicity (MTT assay) and specificity. Control for batch-to-batch variability in compound purity via LC-MS. Use siRNA knockdowns to confirm target engagement (e.g., COX-2) .
  • Statistical Analysis : Apply ANOVA to compare biological replicates, and use PCA to identify confounding variables (e.g., solvent residues, incubation time) .

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